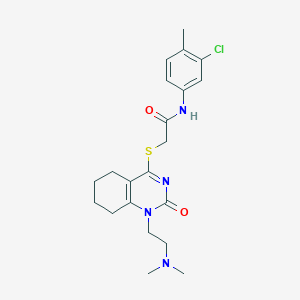

N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O2S/c1-14-8-9-15(12-17(14)22)23-19(27)13-29-20-16-6-4-5-7-18(16)26(21(28)24-20)11-10-25(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDNKNCFPMHEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Chloro and Methyl Substituents : The presence of the 3-chloro and 4-methyl groups on the phenyl ring can influence the compound's lipophilicity and receptor binding affinity.

- Hexahydroquinazoline Core : This moiety is known for its diverse biological activity, including anti-cancer and anti-inflammatory properties.

- Dimethylaminoethyl Group : This group may enhance solubility and bioavailability, potentially improving pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiazolidin-4-one derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction . The hexahydroquinazoline scaffold is also recognized for its potential in targeting cancer cells by modulating signaling pathways associated with tumor growth.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : The compound may trigger apoptosis in malignant cells by activating intrinsic pathways.

- Anti-inflammatory Effects : Given the structural similarities to known anti-inflammatory agents, it may also reduce inflammation-related tumor progression.

Pharmacological Studies

A summary of relevant studies is presented in the table below:

Case Study 1: Anticancer Efficacy

In a study involving a related compound, researchers observed that treatment led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of a structurally similar compound, revealing favorable absorption characteristics and a half-life conducive to therapeutic use. This suggests that N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide could exhibit similar properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds with thioacetamide moieties have demonstrated promising results against various pathogens, suggesting that N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may also possess similar properties .

Antiviral Potential : Research into chalcones and their derivatives indicates that compounds with structural similarities to this compound have shown antiviral activity. These findings suggest that this compound could be explored for its efficacy against viral infections .

Pharmacological Applications

Cancer Research : Compounds with a quinazoline core have been studied for their anticancer properties. The structural features of this compound may contribute to its potential as an anticancer agent by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Neuropharmacology : The dimethylamino group in this compound suggests potential applications in neuropharmacology. Compounds with similar functionalities have been investigated for their effects on neurotransmitter systems and may provide insights into treatments for neurodegenerative diseases .

Biological Research

Enzyme Inhibition Studies : The compound's structure indicates it could act as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways or disease processes. This property could be leveraged in drug development for conditions such as diabetes or obesity .

Synergistic Effects with Other Compounds : Preliminary studies suggest that this compound may exhibit synergistic effects when used in combination with other therapeutic agents. This is particularly relevant in the context of multi-drug resistant infections where combination therapies are essential for effective treatment .

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of related thioacetamides found significant activity against Gram-positive and Gram-negative bacteria. The findings highlight the potential of similar compounds in treating infections caused by resistant strains .

- Cancer Cell Proliferation Inhibition : Research on quinazoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. These studies suggest that this compound could be further explored for anticancer drug development .

- Neuroprotective Effects Investigation : Initial investigations into compounds with similar structures indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for further research into the neuropharmacological applications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Target Compound :

- Core : 1,2,5,6,7,8-Hexahydroquinazolin-4(3H)-one.

- Substituents: 1-(2-(Dimethylamino)ethyl) group (enhances solubility via tertiary amine). Thioacetamide linkage at position 3. 3-Chloro-4-methylphenyl group on the acetamide.

Analog 1 : N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)

- Core : 3,4-Dihydroquinazolin-4(3H)-one.

- Substituents: Thiazolidinone ring instead of hexahydroquinazolinone. 4-Fluorophenyl and 2-chlorophenyl groups.

- Yield : 61% (synthesis efficiency comparable to other thioacetamide derivatives).

Analog 2 : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)

- Core: Thiazolidinone.

- Substituents :

- Benzothiazole carboxamide instead of thioacetamide.

- 4-Chlorophenyl group.

- Yield : 70% (higher than some thioacetamides, suggesting favorable reactivity).

Key Structural Differences :

- The target compound’s hexahydroquinazolinone core may confer greater conformational flexibility compared to planar dihydroquinazolinones or rigid thiazolidinones.

- The dimethylaminoethyl group could improve water solubility relative to halogenated aryl groups in analogs .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity :

- Compound 1 from , featuring a dichlorophenylmethyl group, showed anticonvulsant activity in preclinical models, suggesting halogenated aryl groups enhance blood-brain barrier penetration .

- The target compound’s 3-chloro-4-methylphenyl group may similarly improve CNS targeting.

Antimicrobial Potential:

- Thiazolidinone-benzothiazole hybrids (e.g., 4g, 4h) demonstrated moderate antibacterial activity against S. aureus . The thioacetamide linkage in the target compound could mimic this activity.

Solubility and Bioavailability :

- The dimethylaminoethyl group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., AJ5d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.